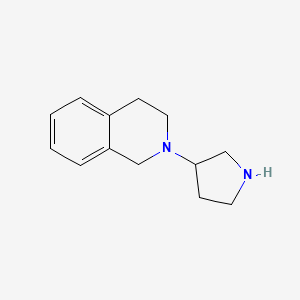

2-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-3-yl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-2-4-12-10-15(8-6-11(12)3-1)13-5-7-14-9-13/h1-4,13-14H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWMJVYGGSJHJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2CCC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In Vitro Pharmacological and Biological Activity Evaluation of 2 Pyrrolidin 3 Yl 1,2,3,4 Tetrahydroisoquinoline Analogues

Receptor Ligand Binding and Functional Assays

Modulation of G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors represent a large and diverse family of transmembrane receptors that play crucial roles in cellular signaling and are significant targets for drug discovery. Analogues of 2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline have been investigated for their ability to modulate the activity of various GPCRs. These studies often involve radioligand binding assays to determine the affinity of the compounds for the receptor and functional assays to assess their agonist or antagonist properties. The tetrahydroisoquinoline core, combined with the pyrrolidine (B122466) moiety, provides a rigid scaffold that can be systematically modified to achieve high affinity and selectivity for specific GPCR subtypes.

Kappa Opioid Receptor (KOR) Antagonism

A significant area of research for tetrahydroisoquinoline derivatives has been their activity as kappa opioid receptor (KOR) antagonists. The KOR is a GPCR implicated in mood, pain, and addiction. In vitro studies using [³⁵S]GTPγS binding assays have demonstrated that certain (3R)-1,2,3,4-tetrahydro-7-hydroxy-3-isoquinolinecarboxamide analogues are potent and selective KOR antagonists. nih.gov For instance, a simple analogue lacking the complex piperidine (B6355638) group of more elaborate KOR antagonists still exhibited pure antagonist activity with a Kₑ value of 6.80 nM at the κ receptor and showed significant selectivity over μ and δ opioid receptors. nih.gov

Further modifications, such as replacing the piperidine nitrogen with a carbon atom, have led to compounds with even greater potency and selectivity. One such analogue displayed a Kₑ of 0.14 nM at the KOR, with 1730-fold and 4570-fold selectivity over the μ and δ receptors, respectively. nih.gov Structure-activity relationship (SAR) studies have highlighted the importance of the stereochemistry and substituents on both the tetrahydroisoquinoline and the side chain for achieving high-affinity KOR antagonism. researchgate.netrsc.org

| Compound | KOR Kₑ (nM) | Selectivity (μ/κ) | Selectivity (δ/κ) |

| Analogue 1 | 6.80 | 21 | >441 |

| Analogue 2 | 0.14 | 1730 | 4570 |

| JDTic | 0.01 | 341 | 7930 |

| Compound 3 | 0.03 | 100 | 793 |

Histamine (B1213489) H3 Receptor Antagonism

The histamine H3 receptor is another GPCR target for which this compound analogues have shown promise. The H3 receptor is primarily expressed in the central nervous system and acts as an autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. A new class of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives has been synthesized and evaluated as potent H3 receptor antagonists. researchgate.net One particular compound from this series demonstrated potent in vitro binding and functional antagonist activity at the H3 receptor, along with good selectivity against other neurotransmitter receptors and ion channels. researchgate.net

SAR studies on various pyrrolidine-containing compounds have been conducted to understand the structural requirements for H3 receptor antagonism. nih.gov These studies, involving libraries of compounds with variations in the pyrrolidine and other structural components, have provided insights into the key features necessary for high-affinity binding. nih.gov Furthermore, novel 4-aryl-1,2,3,4-tetrahydroisoquinoline-based ligands have been identified that not only act as histamine H3 antagonists but also exhibit serotonin (B10506) reuptake transporter inhibitor activity.

| Compound | H3 Receptor Binding Affinity (Kᵢ, nM) | Functional Activity |

| Compound 39 | Potent | Antagonist |

| Pyrrolidine Analogue A | High | Antagonist |

| Tetrahydroisoquinoline Analogue B | Moderate | Antagonist/SERT Inhibitor |

Orexin (B13118510) Receptor Antagonism

Orexin receptors, specifically OX1 and OX2, are GPCRs that regulate sleep, wakefulness, and reward processing. Substituted tetrahydroisoquinolines have been investigated as selective antagonists for the orexin 1 (OX1) receptor, which is implicated in drug addiction. In a program to develop selective OX1 antagonists, a series of substituted tetrahydroisoquinolines were synthesized and evaluated in calcium mobilization functional assays.

SAR studies revealed that the 7-position of the tetrahydroisoquinoline ring and the acetamide (B32628) side chain are crucial for potency and selectivity. Pyridylmethyl groups were found to be optimal at the acetamide position. Further exploration of substitutions at the 1-position of the tetrahydroisoquinoline scaffold has led to the identification of compounds with improved potency and selectivity. For example, compound 73 (RTIOX-251) was identified with an apparent dissociation constant (Kₑ) of 16.1 nM at the OX1 receptor and over 620-fold selectivity over the OX2 receptor.

| Compound | OX1 Kₑ (nM) | OX2 Kₑ (nM) | Selectivity (OX2/OX1) |

| Compound 50 | Good Potency | Low Potency | High |

| Compound 53 (2-pyridyl) | High Potency | Moderate Potency | Moderate |

| Compound 54 (3-pyridyl) | High Potency | Moderate Potency | Moderate |

| Compound 73 (RTIOX-251) | 16.1 | >10,000 | >620 |

Enzyme Inhibition and Modulation Studies

Inhibition of Bacterial DNA Gyrase

Bacterial DNA gyrase is an essential enzyme involved in DNA replication, making it a validated target for antibacterial agents. Recent studies have explored novel quinoline (B57606) derivatives, including those hybridized with a pyrrolidine moiety, as inhibitors of DNA gyrase. nih.gov While not direct analogues of this compound, these findings suggest the potential for this scaffold in the design of new antibacterial agents.

In one study, novel quinoline derivatives were synthesized and evaluated for their in vitro antimicrobial activity. nih.gov Several of these compounds demonstrated potent activity, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. nih.gov Subsequent in vitro investigation against the E. coli DNA gyrase target enzyme revealed significant inhibitory activity for the most potent antimicrobial compounds, with IC₅₀ values in the low micromolar range. nih.gov For instance, compound 14 from this series exhibited an IC₅₀ of 3.39 μM against E. coli DNA gyrase. nih.gov Another study on novel pyrrolidine-bearing quinoxaline (B1680401) inhibitors also showed inhibitory effects on DNA gyrase with IC₅₀ values ranging from 26.57 to 84.84 μM. These findings highlight the potential of incorporating a pyrrolidine ring into a quinoline or related heterocyclic system to achieve effective DNA gyrase inhibition.

| Compound Series | Target Enzyme | IC₅₀ (μM) | Antibacterial Activity (MIC, μg/mL) |

| Quinoline Derivative 14 | E. coli DNA Gyrase | 3.39 | 0.66 - 3.98 |

| Quinoxaline-Pyrrolidine Hybrids | DNA Gyrase | 26.57 - 84.84 | Potent |

| Pyrrolamide 2 | DNA Gyrase | - | ≤2 (Gram-positive) |

| Pyrrolamide 4 | DNA Gyrase | - | Potent (Gram-positive) |

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Phosphodiesterase 4 (PDE4) Inhibition

Analogues of tetrahydroisoquinoline have been investigated as potential inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the degradation of cyclic adenosine (B11128) monophosphate (cAMP). A study on tetrahydroisoquinoline derivatives containing a 2-phenyl-5-furan moiety demonstrated good inhibitory activity against the PDE4B subtype. The research highlighted that the tetrahydroisoquinoline moiety plays a crucial role in binding to the PDE4B protein through hydrogen bonds and π-π stacking interactions. Although this research provides a basis for the potential of the tetrahydroisoquinoline scaffold in PDE4 inhibition, specific data on analogues containing a 2-(pyrrolidin-3-yl) substituent is not currently available.

Deoxyribonuclease I (DNase I) Inhibition

Research has been conducted on 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives as inhibitors of Deoxyribonuclease I (DNase I), an endonuclease that cleaves DNA. A study evaluating a series of these derivatives found several compounds that inhibited DNase I with IC50 values in the micromolar range. For example, 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one was identified as a potent inhibitor with an IC50 of 134.35 ± 11.38 μM. Molecular docking studies suggested that interactions with key amino acid residues in the enzyme's active site are important for the inhibitory activity. However, none of the reported active compounds in this study featured a 2-(pyrrolidin-3-yl) substitution, and thus, the DNase I inhibitory potential of this specific class of analogues remains to be determined.

Protein Tyrosine Phosphatase 1B (PTP1B) Modulation

The 1,2,3,4-tetrahydroisoquinoline scaffold has been recognized as a promising starting point for the design of inhibitors targeting Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme in the regulation of insulin (B600854) and leptin signaling pathways. A novel series of 2,7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were synthesized and evaluated for their biological activity. One compound from this series, (S)-2-(2-Furylacryloyl)-7-[2-(2-methylindane-2-yl)-5-methyloxazol-4-yl]methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butylamine (B42293) salt, was identified as a potent PTP-1B inhibitor with an IC50 of 1.0 µM. nih.gov This demonstrates the potential of the tetrahydroisoquinoline core in modulating PTP1B activity. Nevertheless, specific data on the PTP1B inhibitory effects of analogues bearing the 2-(pyrrolidin-3-yl) group is not available in the current literature.

Cyclin-Dependent Kinase (CDK) Inhibition

The tetrahydroisoquinoline scaffold has been explored for its potential to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. A study focused on the synthesis of new hexahydroisoquinoline-4-carbonitrile derivatives and their evaluation as agents against CDK5A1. While this research indicates the relevance of the broader isoquinoline (B145761) family in CDK inhibition, it does not specifically report on this compound analogues. Therefore, there is no direct evidence to assess the CDK inhibitory potential of the specified compound class at this time.

Antimicrobial Activity Profiling

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

The antimicrobial properties of both tetrahydroisoquinoline and pyrrolidine derivatives have been independently investigated. For instance, novel 1,2,3,4-tetrahydroisoquinoline conjugates with dipeptide derivatives have shown promising activity against Escherichia coli and potent antibacterial activity against other bacterial strains. nih.gov Similarly, various pyrrolidine derivatives have been synthesized and evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria, with some compounds showing moderate efficacy. scispace.com

However, a literature search for the specific antibacterial activity of this compound analogues against a panel of Gram-positive and Gram-negative strains did not yield specific data. Consequently, a data table summarizing the antibacterial efficacy of these particular analogues cannot be constructed at this time.

Antifungal Efficacy against Pathogenic Fungi

The threat of pathogenic fungi to agriculture and human health has spurred the investigation of novel antifungal agents. Analogues of this compound, specifically derivatives of the tetrahydroisoquinoline and pyrrolidine scaffolds, have been a subject of interest in this area.

Studies have shown that certain tetrahydroquinoline derivatives exhibit notable activity against phytopathogenic fungi. For instance, compounds with a methoxy (B1213986) group have demonstrated interesting efficacy against Cladosporium cladosporoides. Similarly, some 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline derivatives have shown specific activity against dermatophytes. In one study, a 6-methoxy-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline compound exhibited a minimum inhibitory concentration (MIC) ranging from 32-65 μg/mL against these fungi.

Furthermore, novel 1,2,3,4-tetrahydroisoquinoline dipeptide conjugates have demonstrated strong antifungal activity, in some cases outperforming existing standard drugs. Chalcone derivatives incorporating a 1,2,3,4-tetrahydroquinoline (B108954) moiety have also been synthesized and tested, with one particular compound, H4, showing high inhibitory activity against Phytophthora capsici with a median effective concentration (EC50) of 5.2 μg/mL. This was significantly more potent than the control drugs Azoxystrobin (EC50 = 80.2 μg/mL) and Fluopyram (EC50 = 146.8 μg/mL). The proposed mechanism for this compound involves action on the cell membrane and inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in fungal respiration.

While the core structure of this compound suggests potential for antifungal properties, direct studies on this specific compound are not extensively documented in the reviewed literature. However, the promising results from its analogues highlight the potential of this chemical class for the development of new antifungal agents.

Table 1: Antifungal Activity of Selected Tetrahydroisoquinoline Analogues

| Compound Class | Pathogenic Fungi | Activity Metric | Result |

|---|---|---|---|

| 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline | Dermatophytes | MIC | 32-65 μg/mL |

| Chalcone derivative (H4) | Phytophthora capsici | EC50 | 5.2 μg/mL |

In Vitro Anti-inflammatory and Immunomodulatory Investigations

The anti-inflammatory and immunomodulatory potential of compounds related to this compound has been explored through various in vitro models. These investigations often focus on the inhibition of key inflammatory mediators and enzymes.

A series of novel 1,2,4-triazole (B32235) tetrahydroisoquinoline hybrids were synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory process. Several of these compounds were found to be effective inhibitors of COX-2, with IC50 values comparable to or better than the standard drug celecoxib. Specifically, compounds 9e, 9g, and 11f displayed IC50 values of 0.87, 1.27, and 0.58 µM, respectively, against COX-2. Furthermore, these compounds significantly decreased the production of key inflammatory mediators, including prostaglandin (B15479496) E2 (PGE-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

The anti-inflammatory activity of related heterocyclic compounds has also been assessed by their ability to prevent the denaturation of bovine serum albumin (BSA), a process analogous to protein denaturation in inflammatory responses. One study on thiazoline-2-thione derivatives found that compound 4d had a notable inhibitory effect on BSA denaturation, with an IC50 value of 21.9 µg/mL, outperforming aspirin (B1665792) (22 µg/mL).

While direct evidence for the anti-inflammatory and immunomodulatory activity of this compound is limited, the demonstrated efficacy of its structural analogues in inhibiting key inflammatory pathways suggests that this compound may also possess similar properties worthy of further investigation.

Table 2: In Vitro Anti-inflammatory Activity of Tetrahydroisoquinoline Analogues

| Compound Class | Target/Assay | Activity Metric | Result |

|---|---|---|---|

| 1,2,4-triazole tetrahydroisoquinoline hybrid (9e) | COX-2 Inhibition | IC50 | 0.87 µM |

| 1,2,4-triazole tetrahydroisoquinoline hybrid (11f) | COX-2 Inhibition | IC50 | 0.58 µM |

| Thiazoline-2-thione derivative (4d) | BSA Denaturation Inhibition | IC50 | 21.9 µg/mL |

Antiproliferative Activity in Cancer Cell Lines (in vitro models)

The cytotoxic and antiproliferative potential of tetrahydroisoquinoline and pyrrolidine derivatives has been a significant area of cancer research. These studies aim to identify novel compounds that can inhibit the growth of cancer cells.

Derivatives of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold have demonstrated potent cytotoxic effects against a variety of cancer cell lines. nih.gov For instance, certain THIQ derivatives have shown significant inhibition of KRas, a frequently mutated oncogene in several cancers, including colon cancer. nih.gov One compound, GM-3-18, which features a chloro group at the 4-position of a phenyl ring, exhibited significant KRas inhibition against all tested colon cancer cell lines, with IC50 values ranging from 0.9 μM to 10.7 μM. nih.gov

Another study investigated thirty-eight newly synthesized tetrahydroisoquinoline derivatives for their tumor-specific cytotoxicity against human oral squamous cell carcinoma cell lines. rsc.orgmdpi.com A compound designated as TQ9, which has bulky 3,4-dimethoxybenzoyl substituents, showed the highest tumor-specific cytotoxicity. rsc.orgmdpi.com The mechanism of cell death induced by these compounds appears to vary depending on the cell line, with some inducing apoptosis and others suggesting autophagy. rsc.orgmdpi.com

The pyrrolidine moiety is also a common structural feature in compounds with anticancer activity. nih.gov The cytotoxic effects of pyrrolidine derivatives are often exerted through mechanisms such as cell cycle arrest and the induction of apoptosis. nih.gov

Table 3: Antiproliferative Activity of Selected Tetrahydroisoquinoline Analogues

| Compound | Cancer Cell Lines | Target/Activity | IC50 Values |

|---|---|---|---|

| GM-3-18 | Colon Cancer | KRas Inhibition | 0.9 μM - 10.7 μM |

| TQ9 | Oral Squamous Cell Carcinoma | Cytotoxicity | High tumor-specificity |

Other Investigated Biological Activities (e.g., Neuroprotection, PPARγ Agonism)

Beyond the aforementioned activities, analogues of this compound have been explored for other potential therapeutic applications, including neuroprotection and modulation of peroxisome proliferator-activated receptors (PPARs).

Neuroprotection: The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is present in numerous natural and synthetic compounds that exhibit a range of biological activities, including effects on the central nervous system. rsc.org Research has indicated that certain isoquinoline alkaloids possess neuroprotective properties. mdpi.comnih.gov These effects are thought to be mediated through various mechanisms, such as regulating intracellular calcium homeostasis, inhibiting neuroinflammation, and reducing oxidative stress. mdpi.comnih.gov For example, some THIQ derivatives have been designed to modulate the proteolytic processing of amyloid precursor protein (APP), a key process in the pathology of Alzheimer's disease. nih.gov These compounds have shown the potential to both stimulate the release of the neuroprotective sAPPα fragment and inhibit the γ-secretase enzyme, which is involved in the production of amyloid-β peptides. nih.gov

PPARγ Agonism: Peroxisome proliferator-activated receptors, particularly the gamma subtype (PPARγ), are important targets for the treatment of metabolic disorders like type 2 diabetes. Several studies have identified tetrahydroisoquinoline derivatives as modulators of PPAR activity. One study discovered that small molecule isoindoline (B1297411) and tetrahydroisoquinoline derivatives act as selective agonists of human PPARδ. nih.gov Another investigation into 2-acyl-tetrahydroisoquinoline-3-carboxylic acid derivatives found a compound that exhibited dual PPARα and PPARγ agonist activity, as well as protein-tyrosine phosphatase 1B (PTP-1B) inhibitory activity. nih.gov Such multi-target compounds are of interest for developing new treatments for diabetes and other metabolic diseases.

The diverse biological activities observed in analogues of this compound underscore the therapeutic potential of this chemical scaffold. While specific data for the named compound is sparse, the consistent findings across its structural relatives provide a strong rationale for its further investigation in these and other biological contexts.

Table 4: Other Biological Activities of Tetrahydroisoquinoline Analogues

| Compound Class | Biological Activity | Target/Mechanism |

|---|---|---|

| Tetrahydroisoquinoline derivatives | Neuroprotection | Modulation of APP processing, γ-secretase inhibition |

| Isoindoline and Tetrahydroisoquinoline derivatives | PPARδ Agonism | Selective activation of PPARδ |

| 2-Acyl-tetrahydroisoquinoline-3-carboxylic acids | PPARα/γ Agonism, PTP-1B Inhibition | Dual agonism and enzyme inhibition |

Structure Activity Relationship Sar and Structure Efficacy Relationship Ser Analyses

Foundational Principles of THIQ Scaffold SAR

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) framework is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a versatile template for designing ligands for various biological targets. nuph.edu.uarsc.org The biological potential of THIQ derivatives is critically modulated by the nature and placement of various functional groups on the molecular backbone. nuph.edu.uaresearchgate.net SAR studies reveal that the introduction of electron-donating, electron-withdrawing, or other heterocyclic groups plays a pivotal role in tailoring the biological activity of the synthesized compounds. nuph.edu.uaresearchgate.net

Electronic Effects: The ability of a group to donate or withdraw electrons can influence the molecule's polarity, ionization state (pKa), and ability to form specific interactions like hydrogen bonds or dipole-dipole interactions with a biological target. ashp.org

Solubility Effects: Functional groups significantly impact a molecule's water and lipid solubility, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. reachemchemicals.com Hydrophilic groups (e.g., hydroxyl, carboxyl) enhance water solubility, while hydrophobic groups (e.g., alkyl, aryl) increase lipid solubility. khanacademy.org

Steric Effects: The size and shape of a functional group influence how the molecule fits into its target binding site. ashp.org Bulky groups can either provide beneficial interactions that enhance affinity or create steric hindrance that prevents effective binding.

These foundational principles guide the strategic modification of the THIQ scaffold to optimize its therapeutic potential.

Influence of Pyrrolidine (B122466) Ring Substituents on Biological Potency and Selectivity

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a common feature in many biologically active compounds and serves as a key component of 2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline. nih.gov Its influence on biological activity is multifaceted, stemming from its structural and chemical properties.

Furthermore, substituents can modulate the basicity of the pyrrolidine nitrogen, which can be crucial for forming ionic interactions with acidic residues in a protein target. nih.gov The strategic placement of various groups on the pyrrolidine ring can significantly tune a compound's potency and selectivity. For instance, studies on related scaffolds have shown that fluorophenyl substituents can enhance in vitro potency. nih.gov The position and number of heteroatoms within heteroaromatic substituents also influence biological activity. nih.gov

Table 1: General Influence of Pyrrolidine Substituents on Biological Activity

| Substituent Type | Position on Pyrrolidine Ring | General Effect on Activity/Properties | Governing Principle |

|---|---|---|---|

| Electron-withdrawing (e.g., Fluorine) | C-4 | Controls ring puckering (conformation), potentially enhancing binding affinity. nih.gov | Stereoelectronics |

| Charged/Polar Groups | C-2 | Strongly affects the basicity of the ring nitrogen. nih.gov | Electronic Effects |

| Aromatic/Heteroaromatic | C-3, C-4 | Can provide additional binding interactions (e.g., pi-stacking) and modulate potency. nih.gov | Steric/Electronic |

| Bulky Groups (e.g., Indanyl) | Any | Can improve the balance between potency and receptor selectivity by optimizing fit. nih.gov | Steric Effects |

Effects of Substitutions on the 1,2,3,4-Tetrahydroisoquinoline Core

Positional Impact of Functional Groups

The substitution pattern on the THIQ core itself is a critical determinant of biological activity and receptor selectivity.

Position 1: In a series of THIQ-based orexin-1 (OX1) receptor antagonists, substitution at the C-1 position was found to be crucial for activity. An optimally substituted benzyl (B1604629) group at this position was required for potent OX1 antagonism. nih.gov The activity was highly sensitive to the substitution pattern on this benzyl ring; for example, a 3,4-dimethylbenzyl group conferred higher potency, whereas a 3,4,5-trimethoxybenzyl analog was largely inactive, highlighting the importance of steric effects. nih.gov

Position 2: The nitrogen at position 2, which connects the THIQ core to the pyrrolidine ring, is another key modification site. The lipophilicity and shape of substituents at this position can have a profound impact on potency. nih.gov For example, while iso-butyl substitution can lead to better potency, such groups may be metabolically unstable. nih.gov

Aromatic Ring (Positions 5, 6, 7, and 8): Modifications on the benzo portion of the THIQ ring are widely explored. The presence of electron-donating groups, such as methoxy (B1213986) (CH₃O) at positions 6 and 7, is a common feature in many natural and synthetic THIQ compounds and is often favorable for cyclization during synthesis and for biological activity. nih.gov However, the precise impact is target-dependent. For orexin (B13118510) antagonists, single methoxy groups at the 3- or 4-position (analogous to C-6/C-7) diminished activity, while an isopropoxy group at the 3-position led to a significant drop in OX1 potency. nih.gov In contrast, for PDE4B inhibitors, a methoxy or trifluoromethoxy (CF₃O) group on an attached phenyl ring at the para-position was beneficial for inhibitory activity. nih.gov

Table 2: Positional Impact of Substituents on THIQ Core for Orexin Receptor Activity

| Compound | Substitution on 1-Benzyl Ring | Substitution on THIQ Aromatic Ring | OX1 Potency (Ke, nM) | Selectivity (OX2/OX1) |

|---|---|---|---|---|

| Analog 1 | 3,4-Dimethoxy | None | 28.5 | >350 |

| Analog 2 | 3,4,5-Trimethoxy | None | >10000 | - |

| Analog 3 | 3,4-Dimethyl | None | 19.6 | >510 |

| Analog 4 | 3,4-Dimethoxy | 3-Isopropoxy | 201 | >50 |

| Analog 5 | 3,4-Dimethoxy | 3-Nitro | >10000 | - |

Data adapted from research on orexin antagonists to illustrate SAR principles. nih.gov

Role of Stereochemistry in Biological Activity

Chirality is a fundamental aspect of molecular recognition in biological systems. nih.govnih.gov Since biological targets like receptors and enzymes are themselves chiral, they often exhibit differential binding to the stereoisomers of a drug molecule. nih.gov The compound this compound contains at least one stereocenter at the C-3 position of the pyrrolidine ring. If the THIQ core is substituted at C-1, an additional stereocenter exists.

The spatial orientation of substituents is critical, as different isomers can present functional groups in distinct vectors, leading to different binding modes and, consequently, different biological profiles. nih.gov In many cases, one enantiomer is significantly more active than the other, or the two enantiomers may even have different pharmacological effects. Studies on other chiral compounds have shown that stereochemistry can profoundly affect not only target binding but also the molecule's uptake and metabolism. nih.govnih.gov Therefore, controlling the stereochemistry is a crucial aspect of designing potent and selective THIQ-based therapeutic agents.

Optimization Strategies: Bioisosteric Replacements and Conformational Restriction

Lead optimization often involves fine-tuning a molecule's structure to improve its drug-like properties. Two powerful strategies employed in this process are bioisosteric replacement and conformational restriction.

Bioisosteric Replacement refers to the substitution of an atom or a group with another that has a similar size, shape, and electronic configuration. researchgate.net This strategy is used to enhance potency, improve selectivity, decrease toxicity, or alter a drug's metabolic profile. researchgate.net A classic example is the replacement of a hydrogen atom with fluorine. Fluorine can serve as a bioisostere for a hydroxyl group, and its introduction can block sites of metabolic oxidation, thereby increasing the drug's half-life. uzh.ch Another example is the substitution of a metabolically vulnerable iso-butyl group with a stable trifluoroethyl group to improve pharmacokinetic properties. nih.gov

Conformational Restriction involves modifying a flexible molecule to limit the number of conformations it can adopt. The goal is to lock the molecule into its "bioactive" conformation—the shape it assumes when bound to its target. This can increase binding affinity by reducing the entropic penalty of binding and can also improve selectivity by preventing the molecule from adopting conformations that allow it to bind to off-target receptors. researchgate.net For THIQ derivatives, this has been achieved by introducing rigid substituents. For instance, the attachment of additional rigid groups at the C-3 position of the THIQ ring was shown to favor subtype selectivity in a series of PDE4 inhibitors. nih.gov

Insights from Ligand-Based and Structure-Based Drug Design

Modern drug discovery heavily relies on computational methods to guide the synthesis and optimization of new compounds.

Ligand-Based Drug Design is employed when the three-dimensional structure of the biological target is unknown. This approach uses a set of known active molecules to develop a pharmacophore model, which defines the essential steric and electronic features required for biological activity. mdpi.com Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) can generate contour maps that visualize regions where specific properties (e.g., steric bulk, positive charge, hydrogen bond donors/acceptors) would increase or decrease activity. mdpi.com This provides a rational roadmap for designing more potent analogs.

Structure-Based Drug Design is utilized when the 3D structure of the target protein is available. Using molecular docking simulations, researchers can predict how a designed molecule will bind to the active site of its target. nih.gov These simulations can reveal key molecular interactions, such as hydrogen bonds or hydrophobic contacts with specific amino acid residues, that are critical for affinity. mdpi.com For example, docking studies might reveal that the THIQ nitrogen forms a crucial hydrogen bond with an aspartate residue in the binding pocket, guiding chemists to design analogs that preserve or enhance this interaction. mdpi.com These computational insights accelerate the design-synthesize-test cycle and increase the probability of discovering successful drug candidates.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely applied in drug design to understand how a ligand, such as a tetrahydroisoquinoline derivative, might interact with a biological target, typically a protein or enzyme.

Prediction of Ligand-Target Binding Modes and Affinities

In studies of various tetrahydroisoquinoline analogs, molecular docking has been instrumental in predicting their binding modes and estimating their binding affinities to specific receptors. For instance, research on tetrahydroisoquinoline-conjugated dipeptides targeting E. coli DNA gyrase B has utilized molecular docking to identify compounds with high binding affinity, indicated by low binding energy scores. While specific data for 2-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline is not available, the general approach would involve docking this compound into the active site of a target receptor to predict its binding orientation and relative affinity.

Identification of Critical Receptor-Ligand Interactions

A key outcome of molecular docking simulations is the identification of specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For other tetrahydroisoquinoline derivatives, these studies have revealed crucial amino acid residues within the target's binding pocket that are essential for recognition and binding. This information is vital for structure-activity relationship (SAR) studies, which aim to optimize the chemical structure of a lead compound to enhance its biological activity.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of molecules, allowing researchers to observe their motion and conformational changes over time. This technique is particularly useful for studying the stability of protein-ligand complexes and understanding the flexibility of both the ligand and the receptor.

Analysis of Dynamic Binding Events and Conformational Stability

MD simulations can assess the stability of a docked pose obtained from molecular docking. By simulating the complex in a solvated environment over a period of nanoseconds, researchers can observe whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates. Such analyses have been performed on other tetrahydroisoquinoline derivatives to confirm the stability of their binding modes.

Simulation of Protein-Ligand Complex Dynamics

The simulation of protein-ligand complexes allows for a detailed examination of the dynamic interplay between the ligand and the protein. This can reveal subtle conformational changes in the protein upon ligand binding and provide insights into the mechanism of action. Studies on related compounds have used MD simulations to analyze the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the complex, which are indicators of its stability and flexibility.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These methods can provide highly accurate information about molecular geometry, charge distribution, and reactivity.

For various tetrahydroisoquinoline derivatives, DFT calculations have been employed to understand their structure-activity relationships at a fundamental level. These calculations can determine properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's reactivity and electronic properties. Although specific quantum chemical data for this compound is not readily found, such studies would be valuable in characterizing its intrinsic chemical properties.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of a molecule, corresponding to a minimum on its potential energy surface. For this compound, methods like Density Functional Theory (DFT), often with functionals such as B3LYP and basis sets like 6-31G* or higher, are employed to calculate the optimized geometry. mdpi.com

Once the geometry is optimized, a detailed analysis of the electronic structure can be performed. This includes the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. wuxibiology.commdpi.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.orgmdpi.com

Global reactivity descriptors, derived from HOMO and LUMO energies, further quantify the electronic properties. mdpi.commdpi.com These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. Such calculations help in understanding the molecule's propensity to donate or accept electrons in chemical reactions. mdpi.com

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.89 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.36 | Energy difference between HOMO and LUMO, indicating chemical stability. emerginginvestigators.org |

| Ionization Potential (I) | 6.25 | Energy required to remove an electron. |

| Electron Affinity (A) | 0.89 | Energy released when an electron is added. |

| Chemical Hardness (η) | 2.68 | Resistance to change in electron distribution. |

Conformational Analysis and Energy Landscapes

The flexibility of the this compound structure, arising from the non-planar nature of both the pyrrolidine (B122466) and tetrahydroisoquinoline rings and the rotatable bond connecting them, gives rise to multiple possible conformations. Conformational analysis is crucial for identifying the low-energy conformers that are most likely to exist and interact with biological targets. researchgate.net

This analysis involves systematically exploring the molecule's conformational space by rotating its single bonds. The energy of each resulting conformer is calculated to generate a potential energy surface, or energy landscape. This landscape maps the stability of different conformations, with energy minima corresponding to stable or metastable conformers. researchgate.net For this compound, key conformational variables include the puckering of the pyrrolidine ring, the half-chair conformation of the tetrahydroisoquinoline ring, and the relative orientation (s-cis vs. s-trans) of the two heterocyclic systems. researchgate.net Understanding the distribution and relative energies of these conformers is vital for pharmacophore modeling and docking studies.

| Conformer ID | Description (Ring Pucker, Linker Torsion) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| Conf-1 | Pyrrolidine (Twist), THIQ (Half-Chair), Anti | 0.00 | 55.8 |

| Conf-2 | Pyrrolidine (Envelope), THIQ (Half-Chair), Anti | 0.85 | 21.1 |

| Conf-3 | Pyrrolidine (Twist), THIQ (Half-Chair), Gauche | 1.50 | 10.3 |

| Conf-4 | Pyrrolidine (Envelope), THIQ (Half-Chair), Gauche | 2.10 | 5.2 |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. dovepress.compharmacophorejournal.com For this compound, a pharmacophore model can be constructed based on its structural characteristics.

Key pharmacophoric features would likely include:

Hydrogen Bond Acceptors (HBA): The two nitrogen atoms in the pyrrolidine and tetrahydroisoquinoline rings.

Aromatic Ring (AR): The benzene (B151609) ring of the tetrahydroisoquinoline moiety, which can engage in π-π stacking or hydrophobic interactions.

Hydrophobic (HY): The aliphatic portions of both ring systems.

Once a pharmacophore hypothesis is developed, it can be used as a 3D query to screen large chemical databases for other molecules that share the same spatial arrangement of features. dovepress.commdpi.com This virtual screening process can efficiently identify novel compounds with diverse chemical scaffolds that have a high probability of binding to the same biological target, thus accelerating the discovery of new lead compounds. rug.nl

| Feature | Description | Potential Role in Molecular Recognition |

|---|---|---|

| Hydrogen Bond Acceptor 1 | Nitrogen atom of the pyrrolidine ring | Interaction with hydrogen bond donor residues in a target protein |

| Hydrogen Bond Acceptor/Donor 2 | Nitrogen atom of the tetrahydroisoquinoline ring | Interaction with hydrogen bond donor/acceptor residues in a target protein |

| Aromatic Ring | Benzene ring of the tetrahydroisoquinoline moiety | Hydrophobic and π-stacking interactions |

| Hydrophobic Center | Aliphatic carbons of the fused ring system | Van der Waals and hydrophobic interactions |

In Silico Prediction of Biological Activity

Beyond identifying potential hits, computational methods can predict the biological activity of this compound against specific targets. Molecular docking is a primary technique used for this purpose. It involves placing the molecule's most stable conformer(s) into the binding site of a target protein and scoring the potential binding affinity based on intermolecular interactions like hydrogen bonds, electrostatic forces, and hydrophobic contacts. acs.orgnih.gov Docking studies can predict whether the compound is likely to be an inhibitor or activator of a particular enzyme or receptor. ucj.org.ua

Another powerful approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. scispace.com If a series of related tetrahydroisoquinoline-pyrrolidine analogs with known biological activities is available, a QSAR model can be built. This model establishes a mathematical correlation between the structural or physicochemical properties of the molecules and their biological activities. iajpr.com The resulting equation can then be used to predict the activity of new or untested compounds like this compound.

| Protein Target | Target Class | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Dopamine D2 Receptor | GPCR | -8.9 | Hydrogen bond with Asp114, Aromatic interaction with Phe389 |

| Acetylcholinesterase | Enzyme | -7.5 | π-cation interaction with Trp84, Hydrogen bond with Ser200 |

| MDM2 | E3 Ubiquitin Ligase | -6.8 | Hydrophobic interactions with Leu54, Val93 |

| DNA Gyrase B | Enzyme | -8.2 | Hydrogen bond with Asp73, Water-mediated contacts |

Advanced Research Applications and Future Perspectives

Development of 2-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline as Chemical Probes

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The development of molecules based on the this compound scaffold for this purpose is an active area of interest. The scaffold's inherent drug-like properties and its ability to be readily functionalized make it an excellent starting point for creating high-affinity, selective ligands. These probes can be modified to incorporate reporter tags, such as fluorescent dyes or biotin, or photo-affinity labels to enable the identification and visualization of their molecular targets within complex biological systems. While specific probes based on the parent compound are still emerging, the known bioactivity of related analogs against targets like histamine (B1213489) receptors and serotonin (B10506) transporters suggests their potential for development into probes to study the pharmacology of these important proteins. researchgate.net

Strategies for Lead Optimization and Scaffold Hopping in Drug Discovery

Lead optimization is a critical phase in drug discovery that aims to refine the properties of a promising "hit" compound to generate a preclinical candidate. danaher.combiobide.com For derivatives of this compound, this process involves systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). researchgate.net

Key lead optimization strategies include:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by modifying substituents on both the pyrrolidine (B122466) and THIQ rings to understand which chemical features are critical for biological activity. rsc.org

Stereochemical Optimization: The pyrrolidine ring and the C1 position of the THIQ can be chiral centers. Separating and testing individual stereoisomers is crucial, as different isomers can exhibit vastly different potency and selectivity. For instance, studies on related compounds have shown that specific stereoisomers possess the most potent activity. rsc.org

Physicochemical Property Modulation: Adjustments to the structure can be made to improve solubility, metabolic stability, and cell permeability.

Scaffold hopping is an advanced strategy where a core molecular structure is replaced with a functionally equivalent but structurally novel scaffold to access new chemical space or overcome issues like patentability or poor pharmacokinetics. Starting from the this compound core, a medicinal chemist might:

Replace the pyrrolidine ring with other nitrogenous heterocycles (e.g., piperidine (B6355638), morpholine).

Substitute the THIQ core with a different bicyclic system (e.g., quinoline (B57606), isoindoline) while retaining the key pharmacophoric elements.

Utilize bioisosteric replacements to swap functional groups for others with similar physical or chemical properties to improve drug-like characteristics.

Addressing Challenges in Molecular Design (e.g., Target Selectivity)

A significant challenge in designing drugs based on privileged scaffolds like THIQ is achieving target selectivity. nih.gov Because the core structure can interact with multiple biological targets, derivatives may exhibit off-target effects. For example, a compound designed as a κ-opioid receptor agonist might also interact with other opioid receptors or ion channels. rsc.orgnih.gov

Strategies to enhance selectivity include:

Structure-Based Drug Design: Using X-ray crystal structures or homology models of the target protein to design modifications that maximize interactions with the desired target's binding site while minimizing interactions with off-targets.

Conformational Constraint: Introducing rigid elements or specific stereocenters into the molecule can lock it into a conformation that is preferentially recognized by the intended target. The non-planar, "puckered" nature of the pyrrolidine ring is advantageous in this regard. nih.gov

Systematic SAR Exploration: As demonstrated in the development of selective histamine H3 antagonists, minor structural changes can dramatically alter the selectivity profile. A new class of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives was synthesized and evaluated, leading to compounds with good selectivity against other neurotransmitter receptors and ion channels. nih.gov

Integrated Computational and Experimental Research Paradigms

Modern drug discovery heavily relies on the integration of computational and experimental methods to accelerate the design-synthesize-test-analyze cycle. researchgate.net For the this compound scaffold, this paradigm is particularly fruitful.

Computational Approaches:

Molecular Docking: Simulates the binding of designed ligands into the active site of a target protein to predict binding affinity and orientation, helping to prioritize which compounds to synthesize. tandfonline.com

Molecular Dynamics (MD) Simulations: These simulations model the movement of the ligand-protein complex over time, providing insights into the stability of the interaction and the role of solvent molecules. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can be built from a series of active compounds to predict the activity of new designs. nih.gov

In Silico ADMET Prediction: Computational tools are used to predict the absorption, distribution, metabolism, excretion, and toxicity properties of virtual compounds before they are synthesized. tandfonline.com

Experimental Validation:

Synthesis: Novel derivatives designed computationally are then synthesized in the lab. New synthetic methods, such as photochemical cycloadditions or cascade reactions, are continuously being developed to access complex THIQ structures. medicineinnovates.comchemrxiv.org

In Vitro Assays: Synthesized compounds are tested for their biological activity using biochemical and cell-based assays, such as receptor binding assays or enzyme inhibition assays.

Structural Biology: X-ray crystallography or cryo-electron microscopy can be used to determine the precise binding mode of a lead compound, providing invaluable information for the next round of design.

This iterative process, where computational predictions guide experimental work and experimental results refine computational models, significantly enhances the efficiency of discovering and optimizing novel drug candidates.

Identification of Novel Therapeutic Targets and Applications

The versatility of the this compound scaffold allows for its application across a wide range of therapeutic areas by targeting various proteins. Research on structurally related compounds has revealed activities against numerous targets, suggesting potential future applications for this specific chemical class.

| Potential Therapeutic Target | Biological Activity / Application | Example Compound Class |

| Opioid Receptors | Analgesia (pain relief) | 1-(pyrrolidin-1-ylmethyl)-2-[(3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinolines were identified as selective κ-opioid receptor agonists. rsc.org |

| Histamine H3 Receptor | Cognitive disorders, sleep disorders | 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives were developed as potent and selective H3 receptor antagonists. nih.gov |

| Serotonin Transporter (SERT) | Depression, anxiety disorders | Pyrrolidino-tetrahydroisoquinolines have been investigated as dual-activity histamine H3 antagonists and serotonin transporter inhibitors. researchgate.net |

| Protein Tyrosine Phosphatase 1B (PTP-1B) | Type 2 Diabetes, obesity | 2-Acyl-tetrahydroisoquinoline-3-carboxylic acids showed PTP-1B inhibitory activity alongside PPARγ agonism. nih.gov |

| Peroxisome Proliferator-Activated Receptors (PPARs) | Metabolic syndrome, type 2 diabetes | Tetrahydroisoquinoline derivatives have been identified as PPARα/γ dual agonists. nih.govnih.gov |

| HIV-1 Reverse Transcriptase (RT) | HIV/AIDS | Certain THIQ analogs have shown inhibitory activity against HIV-1 RT. nih.gov |

| CD44 | Cancer metastasis | THIQ-containing compounds have been investigated computationally as antagonists of the hyaluronic acid-binding domain of CD44. mdpi.comnih.gov |

The pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, a related structure, is found in lamellarin alkaloids and has been extensively studied for its potent cytotoxic and anticancer activities, often linked to the inhibition of topoisomerases. nih.govrsc.orgnih.gov This highlights the potential for developing derivatives of this compound as novel anticancer agents. The continued exploration of this scaffold through innovative synthetic chemistry and integrated drug discovery approaches is poised to uncover new biological activities and deliver novel therapeutic candidates.

Q & A

Q. Key Reaction Conditions :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Cyclization | HCl, ethanol, reflux | Core structure formation |

| Functionalization | NaBH(OAc)₃, CH₃COOH, DCM | Reductive amination |

| Purification | Column chromatography (silica gel, EtOAc/Hex) | Isolation of pure product |

How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Basic Research Focus

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity in substitution reactions, while ethanol/water mixtures improve solubility for cyclization steps .

- Catalyst Use : Palladium catalysts (e.g., Pd/C) or Lewis acids (e.g., ZnCl₂) accelerate coupling reactions and reduce side products .

- Temperature Control : Maintaining inert atmospheres (N₂/Ar) and low temperatures (–20°C to 0°C) minimizes decomposition of sensitive intermediates .

Case Study :

In the synthesis of 2-chloro-6,7-dimethoxy-tetrahydroisoquinoline, tert-butanol was used as a solvent with NaOCl to achieve high regioselectivity and 85% yield .

What strategies are effective for resolving structural ambiguities in derivatives when spectroscopic data is inconclusive?

Q. Advanced Research Focus

- Multi-Technique Characterization : Combine ¹H/¹³C NMR, ESI-MS, and X-ray crystallography (if crystalline) to confirm regiochemistry and stereochemistry. For example, NMR coupling constants can distinguish axial vs. equatorial substituents in pyrrolidine rings .

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts or IR spectra for comparison with experimental data .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives) to identify characteristic spectral patterns .

How can computational methods aid in predicting the reactivity or biological targets of derivatives?

Q. Advanced Research Focus

- Docking Studies : Molecular docking (AutoDock Vina, Schrödinger) identifies potential protein targets (e.g., kinases, GPCRs) by simulating ligand-receptor interactions. This is critical for prioritizing compounds for in vitro assays .

- QSAR Modeling : Quantitative Structure-Activity Relationship models correlate substituent effects (e.g., electron-withdrawing groups on pyrrolidine) with bioactivity. For example, phosphonic acid derivatives of tetrahydroisoquinolines show enhanced enzyme inhibition .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier penetration) to guide drug development .

What methodologies are recommended for evaluating the biological activity of these compounds?

Q. Advanced Research Focus

- In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ values against targets like acetylcholinesterase or monoamine oxidases using fluorometric/colorimetric assays .

- Cellular Uptake : Fluorescent tagging (e.g., FITC conjugation) tracks intracellular localization in cancer cell lines .

- In Vivo Models : Rodent studies assess pharmacokinetics and toxicity, particularly for neuroactive compounds targeting CNS disorders .

How can researchers address contradictory data in structure-activity relationship (SAR) studies?

Q. Advanced Research Focus

- Meta-Analysis : Aggregate data from diverse analogs (e.g., substituent variations at C-2 or C-3) to identify trends. For example, bulky groups on pyrrolidine may enhance receptor affinity but reduce solubility .

- Synthetic Replication : Reproduce conflicting syntheses under standardized conditions to isolate variables (e.g., purity, stereochemistry) .

- Advanced Spectroscopy : Use 2D NMR (e.g., NOESY, HSQC) or high-resolution mass spectrometry (HRMS) to confirm structural assignments .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced Research Focus

- Purification at Scale : Replace column chromatography with recrystallization or continuous flow reactors to reduce costs and time .

- Byproduct Management : Optimize stoichiometry and reaction time to minimize side products (e.g., over-oxidation or dimerization) .

- Regulatory Compliance : Ensure intermediates meet ICH guidelines for impurities (<0.1%) using HPLC-UV/MS monitoring .

How can functionalization of the pyrrolidine ring modulate bioactivity?

Q. Advanced Research Focus

- Electron-Donating Groups : N-Methylation or hydroxylation increases solubility and bioavailability but may reduce binding affinity .

- Steric Effects : Bulky substituents (e.g., tert-butyl) enhance selectivity for hydrophobic binding pockets in enzymes .

- Chiral Centers : Enantioselective synthesis (e.g., using chiral catalysts) can optimize potency, as seen in tetrahydroisoquinoline-3-phosphonic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.